Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate (CAS: 2034587-66-9) is a synthetic heterocyclic compound with the molecular formula C20H24N4O5S and a molecular weight of 432.49 g/mol . Its structure features:
- A pyrazolo[1,5-a]pyridine core, a bicyclic system with nitrogen atoms at positions 1, 5, and 2.
- A piperazine ring linked via a carbonyl group to the pyrazolo[1,5-a]pyridine moiety.
This compound is cataloged as a research chemical, with applications yet to be fully elucidated in publicly available studies .
Properties
IUPAC Name |
methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSGGERKINQHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyridine derivative under acidic or basic conditions.
Attachment of the piperazine moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine.
Esterification: Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl and ester groups enhance the compound’s ability to form hydrogen bonds and other interactions, stabilizing its binding to the target.
Comparison with Similar Compounds
Quinoline-Based Piperazine Derivatives (C1–C7 Series)
Key Compounds :
- C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
- C2–C7: Variants with halogenated (Br, Cl, F) or substituted (methylthio, methoxy, trifluoromethyl) phenyl groups on the quinoline core .
Structural Differences :
| Feature | Target Compound | C1–C7 Series |
|---|---|---|
| Core Heterocycle | Pyrazolo[1,5-a]pyridine | Quinoline |
| Piperazine Linkage | Sulfonyl group | Carbonyl group |
| Substituents | Unsubstituted pyrazolopyridine | Variably substituted phenyl |
Physicochemical Properties :
- Molecular weights of C1–C7 (~450–500 g/mol) are higher due to bulkier quinoline and substituents .
Pyrazolo[1,5-a]Pyridine Derivatives with Piperazine Moieties
Key Compounds :
Structural Differences :
| Feature | Target Compound | Compound |
|---|---|---|
| Piperazine Linkage | Sulfonyl benzoate | Chlorophenyl-methyl |
| Core Substitution | 3-Carbonyl | 7-Carbonitrile |
Functional Implications :
Therapeutic Context :
- RET kinase inhibitors () highlight the pharmacological relevance of pyrazolo[1,5-a]pyridine scaffolds in oncology .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
